REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH2:8][Cl:9])=[CH:6][CH:5]=[C:4]([Cl:10])[N:3]=1.[N+:11]([O-])([OH:13])=[O:12]>S(=O)(=O)(O)O>[Cl:1][C:2]1[C:7]([CH2:8][Cl:9])=[CH:6][C:5]([N+:11]([O-:13])=[O:12])=[C:4]([Cl:10])[N:3]=1
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Name
|
|
Quantity
|
117.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1CCl)Cl
|
Name
|
|
Quantity
|
540 mL
|
Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to approx. 20°C
|
Type
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ADDITION
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Details
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the reaction mixture is poured onto ice
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Type
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FILTRATION
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Details
|
The resulting crystals are filtered off
|
Type
|
CUSTOM
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Details
|
are purified
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
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Type
|
WASH
|
Details
|
rinsed with water on the filter
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Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the crude product in vacuo at 25°C over diphosphorus pentoxide
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C=C1CCl)[N+](=O)[O-])Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |